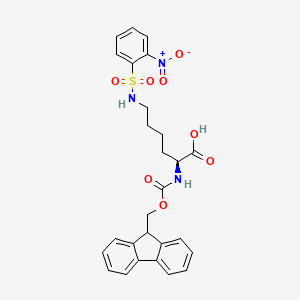

![molecular formula C15H14Cl2N4O B2494747 2-[3-{[(2,3-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile CAS No. 339103-08-1](/img/structure/B2494747.png)

2-[3-{[(2,3-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is part of a class of chemicals known for their diverse applications in organic chemistry, including use as intermediates in the synthesis of more complex molecules. Its structure contains multiple functional groups that afford it a range of chemical behaviors and reactivities.

Synthesis Analysis

The synthesis of related compounds typically involves reactions such as Vilsmeier formylation of malononitrile and reactions with dimethylformamide and phosphorus oxychloride, leading to various derivatives including (dimethylamino-methylene)malononitrile (Mittelbach & Junek, 1982). These methods demonstrate the compound's foundational role in synthesizing pyridine and pyridinedicarbonitrile derivatives.

Molecular Structure Analysis

Studies on related malononitrile derivatives have revealed insights into their molecular structures, such as crystal structure studies and solvatochromic behavior, demonstrating the influence of the π-conjugated bridge's length on their properties (Bogdanov et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving malononitrile derivatives include condensation with salicylic aldehydes leading to novel chromene derivatives (Costa et al., 2008), and the design of chemosensors for low pH values utilizing intramolecular charge transfer properties (Kim, Kim, & Kim, 2014).

Physical Properties Analysis

The physical properties of malononitrile derivatives can be explored through their synthesis and crystal structure analysis, which contribute to understanding their solvatochromic behavior and potential as nonlinear optical materials due to donor-acceptor structures, as demonstrated in studies of specific derivatives (Bogdanov et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and potential applications as chemosensors or in antimalarial activity, highlight the versatility and utility of this compound and its derivatives. These studies showcase the compound's reactivity with various amines, the potential for synthesizing chromene derivatives, and applications in detecting pH changes (Kim, Kim, & Kim, 2014).

Wissenschaftliche Forschungsanwendungen

Antifungal and Antitoxin Properties

The compound derived from the reaction of salicylic aldehydes with malononitrile has demonstrated significant antifungal properties and the ability to inhibit toxin production. Specifically, compound 8a showed a total inhibition of the growth of certain fungi and reduced the production of ochratoxin A by Aspergillus alliaceus by about 93% when applied at concentrations of 2 mM. This suggests potential applications in controlling fungal growth and toxin production in various environmental or medical contexts (Costa et al., 2008).

Two-Photon Absorption Properties

Malononitrile derivatives, including a compound similar to the one of interest, have been studied for their two-photon absorption properties. These properties are crucial in fields like 3D microfabrication, optical data storage, and photodynamic therapy. Two specific malononitrile derivatives demonstrated significant two-photon absorption cross-section values, indicating their potential utility in applications requiring two-photon absorption (Zhao et al., 2007).

Nonlinear Optical Materials

The study of chromene derivatives of malononitrile, like the 2-iminochromene dimers, has shed light on their potential as nonlinear optical materials. These materials are crucial in the field of photonics, including applications like optical switching, frequency doubling, and optical data processing. However, it's important to note that the specific space group crystallization of some of these compounds may limit their utility in certain nonlinear optical applications (Bogdanov et al., 2019).

Diagnostic Imaging in Alzheimer's Disease

Derivatives of malononitrile, particularly those linked with radiofluorinated compounds, have been used in positron emission tomography to detect neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This application is crucial for the early detection and monitoring of Alzheimer's disease (Shoghi-Jadid et al., 2002).

Development of Antioxidant Agents

Malononitrile derivatives have been synthesized and evaluated as potent antioxidant agents, indicating their potential utility in protecting against oxidative stress-related damage, which is implicated in various diseases and aging processes (Vartale et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(3E)-3-[(2,3-dichlorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N4O/c1-21(2)14(12(8-18)9-19)6-7-20-22-10-11-4-3-5-13(16)15(11)17/h3-5,7H,6,10H2,1-2H3/b20-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSPAQPOHCVDME-IFRROFPPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=C(C#N)C#N)CC=NOCC1=C(C(=CC=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=C(C#N)C#N)C/C=N/OCC1=C(C(=CC=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-{[(2,3-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid](/img/structure/B2494664.png)

![N-(2,5-dimethylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2494667.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide](/img/structure/B2494671.png)

![(4-chlorophenyl)[4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2494674.png)

![(Furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine](/img/structure/B2494685.png)